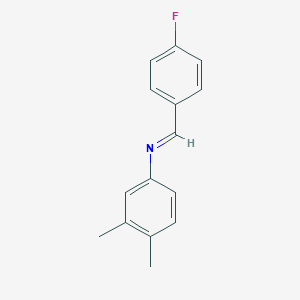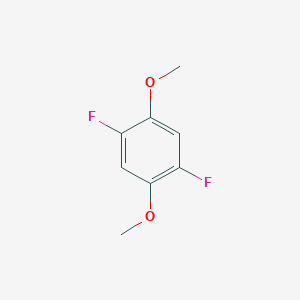
1,4-Difluoro-2,5-dimethoxybenzene
概要
説明
1,4-Difluoro-2,5-dimethoxybenzene is an alkoxy arene . It has a linear formula of F2C6H2(OCH3)2 and a molecular weight of 174.14 .
Synthesis Analysis
This compound undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts . It has been used in the direct anodic electrodeposition of polypyrrole, poly(3,4-ethylenedioxythiophene), and polythiophene on Cu electrodes by employing a corrosion inhibitor .
Molecular Structure Analysis
The molecular structure of 1,4-Difluoro-2,5-dimethoxybenzene consists of a benzene ring with two fluorine atoms and two methoxy groups attached to it .
Chemical Reactions Analysis
1,4-Difluoro-2,5-dimethoxybenzene undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts .
Physical And Chemical Properties Analysis
The melting point of 1,4-Difluoro-2,5-dimethoxybenzene is 123-125 °C (lit.) . The predicted boiling point is 193.7±35.0 °C, and the predicted density is 1.193±0.06 g/cm3 .
科学的研究の応用
Anodic Electrodeposition
1,4-Difluoro-2,5-dimethoxybenzene is used as a reagent in the direct anodic electrodeposition of polypyrrole, poly (3,4-ethylenedioxythiophene), and polythiophene on Cu electrodes . This process involves the use of a corrosion inhibitor .
Synthesis of Fluorinated Naphthols
This compound can be used in the synthesis of 7-fluoro-5,8-dimethoxy-1-naphthol . Fluorinated naphthols are important in various fields, including pharmaceuticals and materials science .
Precursor for Double Benzyne-Furan Diels-Alder Reactions
1,4-Difluoro-2,5-dimethoxybenzene can serve as a novel precursor for iterative double benzyne-furan Diels-Alder reactions . This reaction is a key step in the synthesis of complex organic molecules .
Synthesis of Phosphine Derivatives
This compound can be used in the synthesis of 1,4-bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenes . These phosphine derivatives have potential applications in catalysis .
Formation of Radical Cation Salts
1,4-Difluoro-2,5-dimethoxybenzene undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts . These salts have potential applications in the field of materials science .
Fluorinated Building Blocks
1,4-Difluoro-2,5-dimethoxybenzene is part of the class of compounds known as fluorinated building blocks . These are used in the synthesis of a wide range of fluorinated compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
将来の方向性
作用機序
Target of Action
1,4-Difluoro-2,5-dimethoxybenzene is an alkoxy arene
Mode of Action
The compound undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts . This suggests that the compound can participate in redox reactions and form stable radical cations, which may influence its interactions with biological targets.
Action Environment
Environmental factors such as temperature and solvent can significantly influence the action of 1,4-Difluoro-2,5-dimethoxybenzene. For instance, the formation of its long-lived radical cation salts occurs at 40-50°C in chloroform . Therefore, these conditions might be necessary for the compound to exert its effects.
特性
IUPAC Name |
1,4-difluoro-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUBUBFPGHXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378878 | |
| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199866-90-5 | |
| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199866-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,4-Difluoro-2,5-dimethoxybenzene a valuable reagent in organic synthesis?
A: 1,4-Difluoro-2,5-dimethoxybenzene serves as a versatile precursor for generating benzyne intermediates. [] This capability enables its use in various synthetic transformations. For instance, it facilitates the construction of complex polycyclic structures like naphthalenes and anthracenes through iterative Diels-Alder reactions with furans. [, ] This reactivity makes it a powerful tool for synthesizing natural products and other complex molecules.
Q2: Can you elaborate on the use of 1,4-Difluoro-2,5-dimethoxybenzene in synthesizing substituted anthracenols?
A: Research demonstrates the successful utilization of 1,4-Difluoro-2,5-dimethoxybenzene in a two-step process to create substituted anthracenols. [] Initially, a Diels-Alder reaction between the compound and a furan derivative yields an oxabenzonorbornadiene intermediate. Subsequent acid-catalyzed ring-opening and isomerization of this intermediate results in the formation of the desired substituted anthracenol. This methodology highlights the potential of 1,4-Difluoro-2,5-dimethoxybenzene in constructing complex aromatic frameworks.
Q3: Beyond organic synthesis, are there other applications of 1,4-Difluoro-2,5-dimethoxybenzene?
A: Interestingly, 1,4-Difluoro-2,5-dimethoxybenzene plays a role in material science as well. [] Studies show that its redox properties make it suitable for the electrodeposition of conducting polymers on copper surfaces. Specifically, it serves as a model redox probe to demonstrate that the copper surface, passivated by succinonitrile, remains adequately conductive for polymer film formation. This application underscores the versatility of 1,4-Difluoro-2,5-dimethoxybenzene beyond its role in organic synthesis.
Q4: What are the structural characteristics of 1,4-Difluoro-2,5-dimethoxybenzene?
A: 1,4-Difluoro-2,5-dimethoxybenzene has the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol. [] Its structure consists of a benzene ring substituted with two fluorine atoms at the 1,4 positions and two methoxy groups at the 2,5 positions. While its spectroscopic data isn't explicitly provided in the given abstracts, its structure suggests characteristic peaks in NMR and IR spectra that could be used for identification and analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



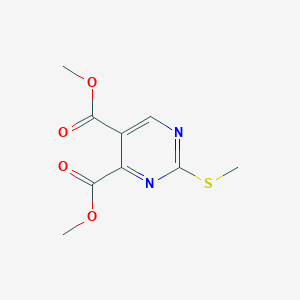
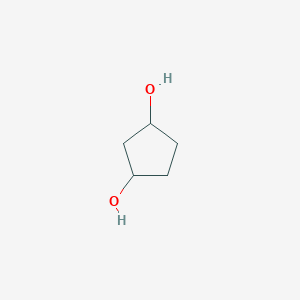
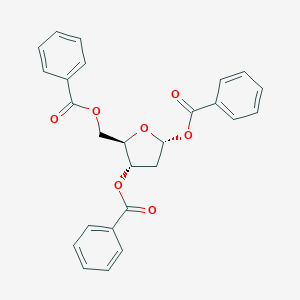
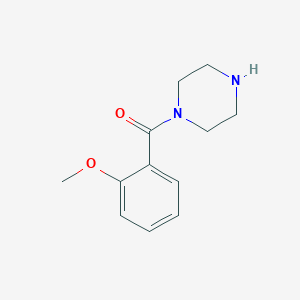
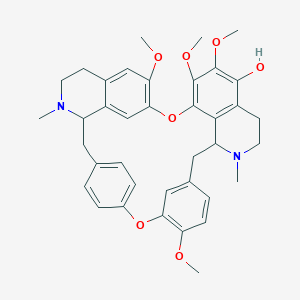
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
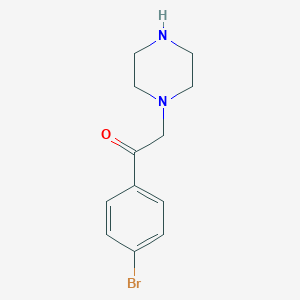

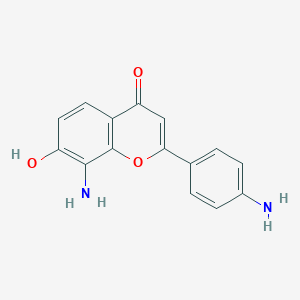



![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)
